molecular formula C26H25N3O2 B2916781 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903308-99-6

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide

Katalognummer B2916781
CAS-Nummer: 903308-99-6
Molekulargewicht: 411.505
InChI-Schlüssel: WMWDQKHCAPBKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(2-METHYL-4-OXO-4 H-QUINAZOLIN-3-YL)-BENZOIC ACID” is similar to the one you’re asking about . Another similar compound is “Methyl 2-(2-methyl-4-oxo-3(4H) -quinazolinyl)benzoate” with a molecular formula of C17H14N2O3 .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like fast atom bombardment (FAB positive) mass spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Tetrahydroisoquinolines

Tetrahydroisoquinolines, a class of compounds structurally related to N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown protective effects against Parkinsonism in mammals. The broad therapeutic applications of this class include anticancer, antimalarial, and neuroprotective effects, with the US FDA approval of trabectedin for soft tissue sarcomas highlighting the anticancer potential of such compounds (Singh & Shah, 2017).

Oxidative Stress and Neurodegeneration

Compounds acting on mitochondria, such as MPP+ analogs, which include certain quinazoline derivatives, have been implicated in the induction of neurodegenerative changes similar to those seen in Parkinson's disease. These compounds are studied for their effects on neurodegeneration through mechanisms involving mitochondrial dysfunction and oxidative stress (Kotake & Ohta, 2003).

Antimalarial Agents

Research into 8-aminoquinoline antimalarial agents provides insights into the metabolism and therapeutic potential of related compounds. These studies are crucial for understanding the mechanisms through which such compounds exert their effects, including the formation of metabolites with hemolytic potential in certain individuals (Strother et al., 1981).

Novel Drug Development

The exploration of novel drugs for tuberculosis treatment underscores the importance of structural diversity in drug discovery. Compounds like clofazimine and new oxazolidinones are examples of how structurally innovative molecules can contribute to the development of treatments for multidrug-resistant infections. This research highlights the potential of novel structural motifs in addressing unmet medical needs (Grosset et al., 2012).

Eigenschaften

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-17-21(29-19(2)27-24-13-7-6-12-22(24)26(29)31)15-16-23(18)28-25(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWDQKHCAPBKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.